molecular formula C12H10BrNO2 B11841470 4-Bromo-7,8-dimethylquinoline-3-carboxylic acid

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B11841470
M. Wt: 280.12 g/mol
InChI Key: CVXNJFPXDIXNHR-UHFFFAOYSA-N
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Description

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C12H10BrNO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7,8-dimethylquinoline-3-carboxylic acid typically involves the bromination of 7,8-dimethylquinoline-3-carboxylic acid. One common method includes the use of bromine in acetic acid as a solvent under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 4-azido-7,8-dimethylquinoline-3-carboxylic acid and 4-thio-7,8-dimethylquinoline-3-carboxylic acid.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

Scientific Research Applications

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7,8-dimethylquinoline-3-carboxylic acid is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and carboxylic acid groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

4-bromo-7,8-dimethylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO2/c1-6-3-4-8-10(13)9(12(15)16)5-14-11(8)7(6)2/h3-5H,1-2H3,(H,15,16)

InChI Key

CVXNJFPXDIXNHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=C(C(=C2C=C1)Br)C(=O)O)C

Origin of Product

United States

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